molecular formula C23H18N4O2S3 B2478933 (Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 851717-46-9

(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2478933
CAS No.: 851717-46-9
M. Wt: 478.6
InChI Key: TZEKQQCZENRJPM-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H18N4O2S3 and its molecular weight is 478.6. The purity is usually 95%.
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Scientific Research Applications

Synthetic Procedures and Biological Interest

Benzothiazoles and their derivatives, similar to the compound of interest, are crucial in medicinal chemistry due to their diverse biological activities. These compounds, including 2-guanidinobenzazoles, have been explored for their therapeutic potentials, highlighting synthetic approaches to these heterocycles with various modifications and functionalizations. These synthetic methodologies aim to develop new pharmacophores for potential therapeutic applications, emphasizing the importance of benzothiazole derivatives in drug discovery and development. The comprehensive review by Rosales-Hernández et al. (2022) provides insights into the chemical aspects and pharmacological activities of these compounds, including cytotoxicity, inhibition of cell proliferation through angiogenesis, and apoptosis, demonstrating the scientific research applications of benzothiazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

Structural Activity Relationship in Medicinal Chemistry

Benzothiazole derivatives, including the compound of interest, are noted for their broad spectrum of pharmacological activities. These activities are attributed to the unique structure of benzothiazole, making it a significant scaffold in medicinal chemistry. The structural activity relationship of benzothiazole derivatives has been extensively reviewed, highlighting their antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties. This review by Bhat and Belagali (2020) emphasizes the potential of benzothiazole and its derivatives in developing new therapeutic agents with enhanced activities and minimal toxic effects, underscoring the relevance of these compounds in scientific research and pharmaceutical applications (Bhat & Belagali, 2020).

Properties

IUPAC Name

2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S3/c1-2-12-27-18-10-6-7-11-19(18)32-23(27)26-21(29)15-30-14-20(28)25-22-24-17(13-31-22)16-8-4-3-5-9-16/h1,3-11,13H,12,14-15H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEKQQCZENRJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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